

# Spectroscopic Analysis of Ethylideneamino Benzoate: A Technical Guide

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Compound of Interest

Compound Name: Ethylideneamino benzoate

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This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize **ethylideneamino benzoate**, a Schiff base of interest in various chemical and pharmaceutical research fields. The guide details the expected spectral data from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols and workflow visualizations are provided to assist researchers and scientists in their analytical endeavors.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **ethylideneamino benzoate** by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

### <sup>1</sup>H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The characteristic azomethine proton (-N=CH-) signal is a key diagnostic peak for Schiff bases.[1][2]

Data Presentation: <sup>1</sup>H NMR of **Ethylideneamino Benzoate** 

Solvent: CDCl<sub>3</sub>, Reference: TMS (0.00 ppm)



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
~8.20	Quartet	~4.8 Hz	Imine proton (-N=CH-)
~8.05	Doublet	~8.5 Hz	2 x Aromatic protons (ortho to -COOEt)
~7.15	Doublet	~8.5 Hz	2 x Aromatic protons (ortho to -N=CH)
~4.38	Quartet	~7.1 Hz	Methylene protons (- OCH <sub>2</sub> CH <sub>3</sub> )[3]
~2.10	Doublet	~4.8 Hz	Methyl protons (- CH=CH <sub>3</sub> )
~1.40	Triplet	~7.1 Hz	Methyl protons (- OCH <sub>2</sub> CH <sub>3</sub> )[3]

### Experimental Protocol: <sup>1</sup>H NMR Spectroscopy

- Sample Preparation: Weigh approximately 5-10 mg of the synthesized **ethylideneamino benzoate** and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a clean, dry NMR tube.[4] Ensure the sample is fully dissolved.
- Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.[5]
- Instrumentation: Place the NMR tube into the spectrometer's probe.
- Data Acquisition: Record the spectrum on a 300, 400, or 500 MHz NMR spectrometer.[4][6]
   Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data (Free Induction Decay FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction.



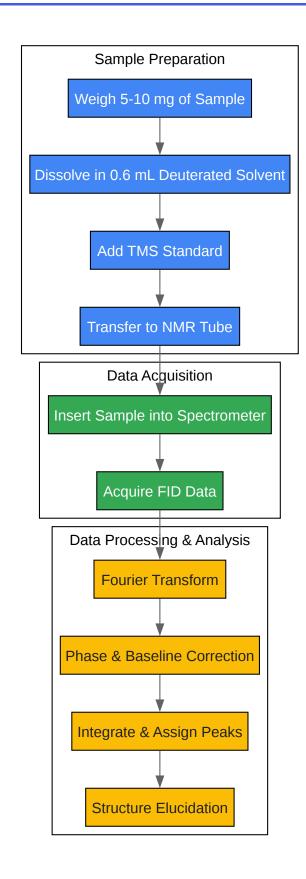




 Analysis: Integrate the peaks to determine the relative ratios of protons and analyze the chemical shifts and coupling patterns to assign the signals to the specific protons in the molecule.

Workflow Visualization: <sup>1</sup>H NMR Analysis





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Workflow for <sup>1</sup>H NMR Spectroscopic Analysis.



### <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. Key signals include the imine carbon, the ester carbonyl carbon, and the aromatic carbons.

Data Presentation: <sup>13</sup>C NMR of Ethylideneamino Benzoate

Solvent: CDCl<sub>3</sub>, Reference: TMS (0.00 ppm)

Chemical Shift (δ) ppm	Assignment	
~166.0	Ester Carbonyl Carbon (-COO-)	
~163.5	Imine Carbon (-N=CH-)[1]	
~152.0	Aromatic Carbon (C-N)	
~131.0	Aromatic Carbon (C-COO)	
~130.5	2 x Aromatic Carbons (CH, ortho to -COOEt)	
~120.0	2 x Aromatic Carbons (CH, ortho to -N=CH)	
~61.0	Methylene Carbon (-OCH₂CH₃)	
~18.5	Methyl Carbon (-CH=CH₃)	
~14.5	Methyl Carbon (-OCH2CH3)	

Experimental Protocol: 13C NMR Spectroscopy

The experimental protocol for <sup>13</sup>C NMR is analogous to that for <sup>1</sup>H NMR, using the same sample preparation and instrumentation. Data acquisition will require a larger number of scans due to the lower natural abundance of the <sup>13</sup>C isotope. Broadband proton decoupling is typically used to simplify the spectrum, resulting in single lines for each chemically distinct carbon atom.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).



Data Presentation: FT-IR of Ethylideneamino Benzoate

Sample Preparation: KBr Pellet

Wavenumber (ṽ) cm <sup>-1</sup>	Intensity	Assignment
~3050	Medium	Aromatic C-H Stretch
~2980	Medium	Aliphatic C-H Stretch
~1715	Strong	C=O Stretch (Ester)[7]
~1620	Strong	C=N Stretch (Imine/Azomethine)[8]
~1600, ~1580	Strong-Medium	C=C Stretch (Aromatic Ring)[9]
~1270	Strong	C-O Stretch (Ester)
~1100	Strong	C-N Stretch

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

- Sample Preparation: Weigh approximately 1-2 mg of the **ethylideneamino benzoate** sample and 100-200 mg of dry potassium bromide (KBr) powder.[10]
- Grinding: Thoroughly grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.[10]
- Pellet Pressing: Transfer a small amount of the powder into a pellet press die. Apply
  pressure (typically several tons) using a hydraulic press to form a thin, transparent KBr
  pellet.
- Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum to account for atmospheric CO<sub>2</sub> and H<sub>2</sub>O.[11]
- Sample Spectrum: Place the KBr pellet in the sample holder and record the sample spectrum.[10] The typical scanning range is 4000-400 cm<sup>-1</sup>.[12]



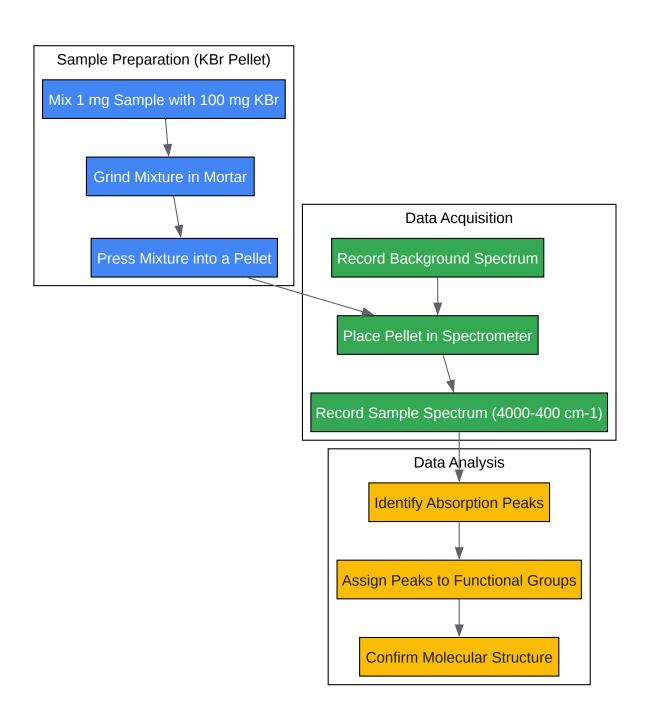




• Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Workflow Visualization: FT-IR Analysis





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Workflow for FT-IR Spectroscopic Analysis.



## **Ultraviolet-Visible (UV-Vis) Spectroscopy**

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For **ethylideneamino benzoate**, the conjugated system involving the benzene ring and the imine group gives rise to characteristic absorptions.

Data Presentation: UV-Vis of Ethylideneamino Benzoate

Solvent: Ethanol or Methanol

λ <sub>max</sub> (nm)	Molar Absorptivity (ε) L mol <sup>-1</sup> cm <sup>-1</sup>	Electronic Transition
~230	High	$\pi \rightarrow \pi^*$ (Benzene Ring)[13]
~320	Moderate	$n \rightarrow \pi^*$ (Imine Group, -C=N-) [13][14]

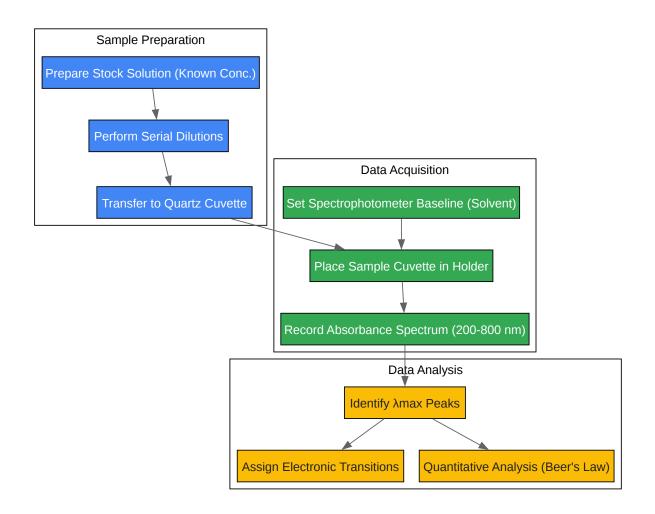
Experimental Protocol: UV-Vis Spectroscopy

- Solution Preparation: Prepare a stock solution of **ethylideneamino benzoate** of a known concentration (e.g., 1x10<sup>-3</sup> M) in a UV-transparent solvent such as ethanol or methanol.[13] Prepare a series of dilutions (e.g., 1x10<sup>-4</sup> M, 1x10<sup>-5</sup> M) from the stock solution.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[5]
- Baseline Correction: Fill two quartz cuvettes with the pure solvent. Place one in the reference beam path and the other in the sample beam path. Run a baseline scan to zero the instrument.
- Sample Measurement: Empty the sample cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place it back into the sample beam path.
- Spectrum Acquisition: Scan the sample across the appropriate wavelength range (e.g., 200-800 nm) to record the absorbance spectrum.[14]
- Analysis: Identify the wavelengths of maximum absorbance ( $\lambda_{max}$ ) and, if necessary, use the Beer-Lambert law (A =  $\epsilon$ cl) to determine the molar absorptivity ( $\epsilon$ ). Assign the absorption



bands to their corresponding electronic transitions.

Workflow Visualization: UV-Vis Analysis



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#### Workflow for UV-Vis Spectroscopic Analysis.

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